molecular formula C10H11NO2 B6155126 1-(isocyanomethyl)-2,4-dimethoxybenzene CAS No. 588708-17-2

1-(isocyanomethyl)-2,4-dimethoxybenzene

Cat. No.: B6155126
CAS No.: 588708-17-2
M. Wt: 177.20 g/mol
InChI Key: HQJIZYJJKXLFQM-UHFFFAOYSA-N
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Description

Significance of Isocyanides in Contemporary Organic Synthesis

Isocyanides, or isonitriles, are a class of organic compounds characterized by a functional group with the structure -N≡C. wikipedia.org For many years after their discovery in the mid-19th century, their utility was not fully appreciated. However, a turning point came in 1958 when they became more accessible through the dehydration of formamides. nih.gov This paved the way for the development of isocyanide-based multicomponent reactions (MCRs), such as the renowned Ugi and Passerini reactions. frontiersin.orgnih.gov

These reactions are exceptionally powerful because they allow for the formation of complex, often heterocyclic, structures in a single step from three or more starting materials. nih.gov The isocyanide group's unique electronic nature, with a formal positive charge on the nitrogen and a negative charge on the carbon, allows it to act as both a nucleophile and an electrophile, contributing to its diverse reactivity. frontiersin.orgacs.org This versatility has made isocyanides crucial building blocks in the synthesis of pharmaceuticals, natural products, and novel materials. frontiersin.orgnih.govacs.org The field of isocyanide chemistry continues to be an active area of research, with new reactions and applications constantly being discovered. rsc.orgnih.gov

Strategic Role of Arylmethyl Isocyanides as Synthetic Intermediates and Reagents

Within the broad class of isocyanides, arylmethyl isocyanides hold a special position. These compounds, which feature an isocyanide group attached to a benzylic carbon, serve as valuable intermediates and reagents in a variety of organic transformations. The presence of the aromatic ring influences the reactivity of the isocyanide group and provides a scaffold for further functionalization.

One notable example of their utility is in the synthesis of carbamothioates, which are known to possess a range of biological activities. nih.gov Unexpectedly, arylmethyl isocyanides can react with xanthate esters in the presence of a base to form these valuable compounds. nih.gov Furthermore, the α-protons of arylmethyl isocyanides are acidic enough to be removed by strong bases, generating α-metalated isocyanides. tandfonline.com These nucleophilic intermediates can then react with various electrophiles, allowing for the construction of more complex molecular architectures.

Overview of 1-(Isocyanomethyl)-2,4-dimethoxybenzene in Advanced Chemical Research

This compound is an arylmethyl isocyanide that has garnered attention in advanced chemical research. The presence of the two methoxy (B1213986) groups on the benzene (B151609) ring at positions 2 and 4 significantly influences its electronic properties and reactivity. These electron-donating groups can affect the stability of reaction intermediates and the rates of reactions involving the isocyanide functionality.

The synthesis of this compound typically begins with 2,4-dimethoxybenzylamine. sigmaaldrich.comchemicalbook.com This starting material can be prepared through the reduction of 2,4-dimethoxybenzonitrile. chemicalbook.com The amine is then formylated to produce the corresponding N-(2,4-dimethoxybenzyl)formamide. The final step involves the dehydration of this formamide (B127407), a common method for synthesizing isocyanides, to yield this compound. wikipedia.org This process is analogous to the preparation of other isocyanides, such as methyl isocyanide from N-methylformamide and p-tolylsulfonylmethyl isocyanide from N-(p-tolylsulfonylmethyl)formamide. orgsyn.orgorgsyn.org

The resulting this compound is a valuable reagent for creating more complex molecules. Its unique structure makes it a useful building block in multicomponent reactions and other transformations where the electronic nature of the aromatic ring plays a key role.

Chemical Compound Data

Properties

CAS No.

588708-17-2

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

1-(isocyanomethyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C10H11NO2/c1-11-7-8-4-5-9(12-2)6-10(8)13-3/h4-6H,7H2,2-3H3

InChI Key

HQJIZYJJKXLFQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C[N+]#[C-])OC

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Isocyanomethyl 2,4 Dimethoxybenzene

Historical and Current Approaches to Isocyanide Generation

The synthesis of isocyanides, organic compounds characterized by the –N⁺≡C⁻ functional group, has evolved significantly since its inception. Historically, the first synthesis of an isocyanide was achieved by reacting an alkyl iodide with silver cyanide. nih.gov Another classic method is the Hofmann carbylamine reaction, where a primary amine is converted to an isocyanide using chloroform (B151607) and a strong base, which generates dichlorocarbene (B158193) as a reactive intermediate. nih.gov

While these methods are of historical importance, the most prevalent and versatile contemporary approach for preparing isocyanides is the dehydration of N-substituted formamides. nih.govnih.gov This transformation is the cornerstone of modern isocyanide synthesis due to its applicability to a wide range of starting materials. A variety of dehydrating agents can be employed for this purpose, including:

Phosphorus oxychloride (POCl₃) nih.govnih.gov

Tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) rsc.org

Phosgene or its safer surrogates like diphosgene nih.gov

The Burgess reagent rsc.org

A combination of triphenylphosphine (B44618) (PPh₃) and iodine researchgate.net

The Ugi two-step procedure, which involves the formylation of a primary amine followed by dehydration, is now the most common method for producing isocyanides. rsc.org

Dehydration of N-(2,4-Dimethoxybenzyl)formamide as a Primary Synthetic Route

The principal and most practical method for synthesizing 1-(isocyanomethyl)-2,4-dimethoxybenzene is through the dehydration of its direct precursor, N-(2,4-dimethoxybenzyl)formamide. This reaction effectively removes a molecule of water from the formamide (B127407) group to generate the isocyanide functional group.

Reagents and Optimized Reaction Conditions (e.g., Phosphorus Oxychloride/Triethylamine)

The dehydration of N-substituted formamides is most effectively achieved using phosphorus oxychloride (POCl₃) in combination with a tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine. nih.govrsc.org The base is crucial as it neutralizes the acidic byproducts and facilitates the elimination reaction. The reaction is typically performed in an inert solvent, with dichloromethane (B109758) (DCM) being a common choice. rsc.org

Recent protocols have optimized this reaction to be highly efficient, often completing in minutes at low temperatures. nih.govresearchgate.net For instance, a highly efficient method involves the addition of POCl₃ to a solution of the formamide in triethylamine, which acts as both the base and the solvent, at 0 °C. nih.govresearchgate.net This approach yields the isocyanide product in excellent yields in under five minutes. nih.gov

Below is a table summarizing typical and optimized reaction conditions for the dehydration of formamides to isocyanides using the POCl₃/triethylamine system.

ParameterConditionReference
Dehydrating AgentPhosphorus Oxychloride (POCl₃) nih.gov
BaseTriethylamine (Et₃N) nih.govrsc.org
SolventDichloromethane (DCM) or neat Triethylamine nih.govrsc.org
Temperature0 °C nih.govrsc.org
Reaction Time< 15 minutes nih.govrsc.org
Typical YieldHigh to Excellent (>90%) nih.gov
Table 1: Optimized Reaction Conditions for Isocyanide Synthesis via Formamide Dehydration.

Optimization Strategies for Scalability and Purity

A significant challenge in isocyanide synthesis has been the transition from laboratory-scale experiments to large-scale production while maintaining high purity. Recent advancements have focused on creating more efficient and "greener" protocols. A key optimization is the elimination of the traditional aqueous workup. rsc.org The workup process often involves careful hydrolysis of excess dehydrating agent while maintaining basic pH to prevent the product from hydrolyzing back to the formamide. rsc.org This step can lead to significant yield loss and generates substantial waste. nih.govrsc.org

A modern approach avoids aqueous workup entirely by directly purifying the reaction mixture using column chromatography. rsc.org Optimization studies have shown that flash filtration using diethyl ether as the mobile phase with 400–600 mesh size silica (B1680970) gel can afford highly pure isocyanides, effectively removing the triethylamine base and its hydrochloride salt. rsc.org This methodology has proven to be highly scalable, with successful syntheses demonstrated on scales ranging from 0.2 mmol to 0.5 mol, achieving high yields and purity consistently. rsc.org Such strategies not only improve the yield and purity but also reduce the chemist's exposure to the potent odors characteristic of many volatile isocyanides. rsc.org

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound is contingent on the availability of its precursor, N-(2,4-dimethoxybenzyl)formamide. The synthesis of this formamide is straightforward and typically involves the formylation of the corresponding primary amine, 2,4-dimethoxybenzylamine. nih.govrsc.org This can be achieved using various formylating agents, such as acetic formic anhydride. uva.nl

The amine precursor, 2,4-dimethoxybenzylamine, is commercially available or can be synthesized through several established routes. sigmaaldrich.com One common laboratory preparation involves the reduction of 2,4-dimethoxybenzonitrile, for example, using sodium borohydride (B1222165) (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂). scientificlabs.co.uk Alternatively, it can be liberated from its hydrochloride salt by treatment with a base like sodium hydroxide. prepchem.com The amine is a versatile building block used in various synthetic applications, including multicomponent reactions like the Ugi reaction. uva.nlsigmaaldrich.com

Advanced Synthetic Protocols: Parallel Synthesis and Flow Chemistry Implementations

To accelerate the discovery of novel chemical entities and to address the handling challenges associated with isocyanides, advanced synthetic protocols have been developed. These include parallel synthesis and continuous flow chemistry.

Parallel Synthesis: The optimized dehydration protocol that avoids aqueous workup is particularly amenable to parallel synthesis. Researchers have successfully implemented this method in a 96-well microtiter plate format to rapidly generate large libraries of diverse isocyanides on a 0.2 mmol scale. rsc.org This high-throughput approach allows for the efficient exploration of chemical space, which is invaluable in drug discovery and materials science. rsc.orgmdpi.com The ability to generate many isocyanide analogs quickly facilitates the investigation of structure-activity relationships.

Flow Chemistry: Continuous flow technology offers a powerful solution to the problems of stability, safety, and odor associated with isocyanide synthesis. rsc.org In a flow setup, reagents are pumped through a heated coil reactor where the reaction occurs. chemistryviews.org For isocyanide synthesis, a stream of the N-substituted formamide can be mixed with a stream of the dehydrating agent (e.g., POCl₃ and base) and reacted within minutes inside the closed system. chemistryviews.org This is often followed by an in-line purification step, for instance, by passing the crude product stream through a packed column of silica gel. rsc.org This "catch-and-release" strategy minimizes handling of the often foul-smelling and unstable isocyanide products, improves safety, and allows for rapid, on-demand generation for immediate use in subsequent reactions. rsc.orgchemistryviews.org

Reactivity Profiles and Mechanistic Investigations of 1 Isocyanomethyl 2,4 Dimethoxybenzene

Fundamental Electronic Characteristics and Bonding Nature of the Isocyanide Moiety (e.g., Nucleophilic and Electrophilic Character)

The isocyanide functional group (-N≡C) is a unique and versatile moiety in organic chemistry, characterized by a terminal carbon atom with a lone pair of electrons and a formal positive charge on the nitrogen atom. This electronic configuration imparts a dualistic reactivity profile, allowing it to act as both a nucleophile and an electrophile. The bonding in the isocyanide group is best described by a resonance hybrid of two principal structures: a zwitterionic structure with a triple bond between nitrogen and carbon, and a carbenic structure with a double bond.

The dominant resonance contributor features a triple bond, which places a negative formal charge on the carbon and a positive formal charge on the nitrogen. This makes the terminal carbon atom nucleophilic, enabling it to attack various electrophilic centers, such as the carbonyl carbon of aldehydes and ketones or the carbon of protonated imines. nih.govencyclopedia.pub This nucleophilic addition is the key initiating step in many isocyanide-based multicomponent reactions.

Upon its initial nucleophilic attack, the isocyanide carbon forms a new bond, leading to the formation of a highly reactive nitrilium ion intermediate. nih.govencyclopedia.pub In this intermediate, the carbon atom becomes electrophilic and is readily attacked by a wide range of nucleophiles. This ability to engage in a sequence of nucleophilic attack followed by the generation of an electrophilic center that is then trapped by a nucleophile is the cornerstone of the synthetic power of isocyanides.

In the specific case of 1-(isocyanomethyl)-2,4-dimethoxybenzene, the electronic properties of the isocyanide group are modulated by the attached 2,4-dimethoxybenzyl substituent. The two methoxy (B1213986) groups on the benzene (B151609) ring are electron-donating through resonance, which can increase the electron density of the aromatic system. This electronic effect, however, is insulated from the isocyanide carbon by a methylene (B1212753) (-CH2-) spacer, meaning its direct influence on the nucleophilicity of the isocyanide carbon is minimal. The primary reactivity is dictated by the intrinsic electronic nature of the isocyanide moiety itself.

Participation in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial parts of all starting materials, are powerful tools for building molecular complexity. beilstein-journals.orgnih.gov Isocyanides are exemplary reagents in MCRs due to their unique reactivity. This compound serves as a valuable isocyanide component in several classical MCRs, enabling the synthesis of diverse and complex molecular architectures. encyclopedia.pubbeilstein-journals.org

The Ugi four-component reaction (U-4CR) is one of the most prominent isocyanide-based MCRs, typically involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govnih.govmdpi.com The reaction proceeds through a well-established mechanism. Initially, the aldehyde and amine condense to form an imine, which is then protonated by the carboxylic acid to generate an iminium ion. The nucleophilic isocyanide carbon attacks this iminium ion, forming a nitrilium ion intermediate. nih.govnih.gov This intermediate is then trapped by the carboxylate anion, which, after a subsequent intramolecular acyl transfer known as the Mumm rearrangement, yields the final α-acylamino amide product. encyclopedia.pubnih.govbeilstein-journals.org

The Ugi reaction is renowned for its high atom economy and the vast structural diversity achievable by simply varying the four starting components. nih.gov When this compound is used as the isocyanide component, a diverse library of peptide-like scaffolds can be generated. The variability of the other three inputs allows for fine-tuning of the final product's properties. Post-Ugi modifications, such as cyclization reactions, further expand the accessible chemical space to include a wide range of heterocyclic systems, including lactams, piperazines, and benzodiazepines. beilstein-journals.orgnih.gov

Table 1: General Framework of the Ugi Reaction with this compound
Aldehyde/Ketone (R1, R2)Amine (R3)Carboxylic Acid (R4)IsocyanideProduct (α-Acylamino Amide)
BenzaldehydeAnilineAcetic AcidThis compoundN-(2,4-dimethoxybenzyl)-2-(acetylamino)-N,2-diphenylacetamide
AcetoneBenzylamineFormic AcidThis compoundN-benzyl-N-(2,4-dimethoxybenzyl)-2-(formamido)-2-methylpropanamide
CyclohexanoneMethylamineBenzoic AcidThis compound1-(benzamido)-N-(2,4-dimethoxybenzyl)-N-methylcyclohexane-1-carboxamide

The Passerini three-component reaction (P-3CR) was the first isocyanide-based MCR to be discovered. nih.gov It involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org The reaction mechanism is generally considered to be concerted, particularly in nonpolar, aprotic solvents, where the three components are believed to react via a cyclic transition state. nih.govresearchgate.net

A significant feature of the Passerini reaction is the formation of a new stereocenter at the α-carbon when an unsymmetrical carbonyl compound is used. nih.gov Controlling the stereoselectivity of this process is a major challenge. nih.govresearchgate.net While diastereoselective versions using chiral substrates have been developed, enantioselective Passerini reactions often require the use of chiral catalysts, such as chiral Lewis acids, which can coordinate to the carbonyl group and direct the nucleophilic attack of the isocyanide. nih.gov The scope of the Passerini reaction is broad, tolerating a wide variety of functional groups on all three components. wikipedia.org

Table 2: Passerini Reaction Scope using this compound
Aldehyde/Ketone (R1, R2)Carboxylic Acid (R3)IsocyanideProduct (α-Acyloxy Amide)Stereoselectivity Aspect
IsobutyraldehydeBenzoic AcidThis compound1-((2,4-dimethoxybenzyl)amino)-2-methyl-1-oxopropan-2-yl benzoateRacemic product unless a chiral catalyst is used.
Benzaldehyde(R)-Mandelic AcidThis compound(R)-((2,4-dimethoxybenzyl)amino)(phenyl)methyl (R)-2-hydroxy-2-phenylacetateDiastereoselective; stereochemistry influenced by the chiral acid.
2-FuraldehydeAcetic AcidThis compound1-((2,4-dimethoxybenzyl)amino)-1-(furan-2-yl)-1-oxopropan-2-yl acetatePotential for enantioselectivity with a suitable chiral Lewis acid catalyst. nih.gov

The classical Biginelli reaction is an acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). beilstein-journals.orgbeilstein-journals.org While this reaction does not directly involve an isocyanide, the underlying principle of using MCRs to construct heterocyclic rings is highly relevant to the chemistry of this compound. The linear products obtained from Ugi and Passerini reactions are often ideal precursors for subsequent cyclization reactions, providing access to a vast array of heterocycles. nih.gov

These "post-MCR" transformations are a powerful strategy for heterocycle synthesis. For example, by choosing bifunctional starting materials for an Ugi reaction, a subsequent intramolecular reaction can be triggered to form a cyclic product. An Ugi reaction using an amino acid as the acid component can lead to a product that, after deprotection, cyclizes to form a benzodiazepine or a diketopiperazine. beilstein-journals.org Similarly, products from Passerini reactions can be elaborated into complex heterocyclic systems. This Ugi-cyclization or Passerini-cyclization approach allows for the rapid assembly of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry. beilstein-journals.org

Cycloaddition Reactions and Annulation Strategies

Beyond their central role in MCRs, isocyanides can also participate in cycloaddition reactions. In these reactions, the isocyanide can contribute its carbon atom to the formation of a new ring system. These reactions provide alternative pathways to cyclic structures, complementing the cyclocondensation strategies discussed previously.

In [2+1] cycloaddition reactions, the isocyanide formally acts as a one-atom (carbenoid) component, reacting with a two-atom unsaturated system (e.g., an alkene or alkyne) to form a three-membered ring. The isocyanide carbon, with its lone pair of electrons and ability to exist in a carbenic resonance form, can exhibit reactivity analogous to that of a carbene.

While less common than their participation in MCRs, isocyanides can react with highly reactive or electronically suitable partners in a [2+1] manner. For instance, reaction with a carbene source could lead to the formation of a ketenimine. The reaction of an isocyanide with an electron-deficient alkene or alkyne under appropriate conditions (e.g., photochemically or with a suitable catalyst) could potentially lead to the formation of an azirine or related three-membered heterocycles. These cycloaddition pathways represent a more specialized aspect of isocyanide reactivity and are an area of ongoing investigation for the synthesis of strained heterocyclic systems.

[3+2] Cycloadditions for Diverse Heterocyclic Frameworks

The isocyanide functional group is a valuable precursor for the synthesis of five-membered heterocycles through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.orgnih.gov In the case of this compound, the methylene carbon adjacent to the isocyanide group is activated, allowing it to participate in cycloaddition cascades to form highly substituted ring systems.

A prominent example of this reactivity is the Van Leusen oxazole synthesis, which provides a robust method for constructing oxazole rings. mdpi.comnih.gov This reaction proceeds through a mechanism that can be viewed as a formal [3+2] cycloaddition. The process is initiated by the deprotonation of the benzylic carbon (the carbon between the phenyl ring and the isocyanide group) using a suitable base, such as potassium carbonate (K₂CO₃). This generates a resonance-stabilized carbanion, which acts as the nucleophilic component.

The carbanion then undergoes a nucleophilic attack on the carbonyl carbon of an aldehyde (R-CHO). The resulting alkoxide intermediate subsequently cyclizes via an intramolecular attack of the oxygen anion onto the electrophilic carbon of the isocyanide group, forming a five-membered oxazoline intermediate. The final step involves the base-mediated elimination of a stable leaving group, typically p-toluenesulfinic acid if tosylmethyl isocyanide (TosMIC) is used as a general model, to yield the aromatic oxazole ring. nih.gov For this compound, this sequence allows the direct incorporation of the 2,4-dimethoxybenzyl moiety into the 4-position of the resulting oxazole ring.

Table 1: Representative Van Leusen Oxazole Synthesis

Reactant 1 Reactant 2 Base Solvent Product
This compound Benzaldehyde K₂CO₃ Methanol 4-(2,4-Dimethoxybenzyl)-5-phenyloxazole

This methodology highlights the utility of this compound as a C2N1 synthon in the modular construction of complex heterocyclic molecules. nih.gov

Insertion and Rearrangement Reactions

The isocyanide carbon of this compound exhibits a unique ambiphilic character, capable of acting as both a nucleophile and an electrophile. scienceinfo.com This property is central to its participation in insertion reactions, most notably the Ugi and Passerini multicomponent reactions (MCRs). researchgate.netnih.gov These reactions are powerful tools in combinatorial chemistry for rapidly generating molecular diversity from simple starting materials. beilstein-journals.org

In the Ugi four-component reaction (U-4CR) , this compound can serve as the isocyanide component, reacting with an aldehyde, a primary amine, and a carboxylic acid. The reaction mechanism is initiated by the formation of an imine from the aldehyde and amine. The isocyanide then performs a nucleophilic attack on the imine carbon, generating a highly reactive nitrilium ion intermediate. nih.gov This intermediate is subsequently trapped by the carboxylate anion, and the resulting adduct undergoes an intramolecular acyl transfer known as the Mumm rearrangement to yield the final α-acylamino amide product. beilstein-journals.org The process effectively "inserts" the isocyanide carbon between the imine nitrogen and the acyl group.

The Passerini three-component reaction (P-3CR) is a related transformation involving an aldehyde, a carboxylic acid, and the isocyanide. Here, the isocyanide attacks the aldehyde's carbonyl carbon, which is activated by the carboxylic acid. A subsequent nucleophilic attack by the carboxylate on the nitrilium-like intermediate, followed by acyl transfer, yields an α-acyloxy amide. nih.gov

Beyond insertion reactions, benzylic isocyanides can undergo thermal isomerization to the more thermodynamically stable nitrile (cyanide) functionality. This isocyanide-nitrile rearrangement typically requires high temperatures and proceeds through a mechanism that is thought to involve a cyclic three-membered transition state or a diradical intermediate. acs.org

Table 2: Multicomponent Insertion Reactions

Reaction Components Key Intermediate Product Type
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, Isocyanide Nitrilium ion α-Acylamino Amide

Oxidation, Reduction, and Nucleophilic/Electrophilic Substitution Reactions of the Isocyanide Group

The isocyanide group in this compound is susceptible to a variety of transformations, including oxidation, reduction, and reactions with nucleophiles and electrophiles at the terminal carbon.

Oxidation: The isocyanide group can be oxidized to an isocyanate group (-N=C=O) using various oxidizing agents. For instance, treatment with reagents like mercury(II) oxide or ozone can effect this transformation. The resulting 1-(isocyanatomethyl)-2,4-dimethoxybenzene is a reactive intermediate useful for synthesizing ureas and carbamates. Furthermore, the benzylic position itself can be oxidized under strong conditions, such as with hot potassium permanganate (KMnO₄), which would cleave the benzylic C-H bonds and ultimately lead to the formation of 2,4-dimethoxybenzoic acid. masterorganicchemistry.com

Reduction: The isocyanide functional group can be reduced to a secondary methylamine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas, is a common method. This reaction proceeds via the addition of hydrogen across the carbon-nitrogen multiple bonds, ultimately yielding N-(2,4-dimethoxybenzyl)methylamine.

Nucleophilic and Electrophilic Reactions: The terminal carbon of the isocyanide group has carbene-like character, allowing it to act as a potent nucleophile. researchgate.net It can react with a range of electrophiles. For example, it can undergo nucleophilic substitution with alkyl halides, although this reaction can be complex. askfilo.com More commonly, it participates in multicomponent reactions where it attacks an activated electrophile like a protonated imine (in the Ugi reaction). nih.gov

Conversely, the isocyanide carbon is also highly electrophilic and susceptible to attack by nucleophiles. Protic nucleophiles such as water, alcohols, and primary amines can add across the C≡N bond, particularly when the isocyanide is coordinated to a metal center, which enhances its electrophilicity. nih.govrsc.org Direct hydrolysis of the isocyanide group under acidic conditions leads to the corresponding primary amine (2,4-dimethoxybenzylamine) and formic acid.

Table 3: Summary of Isocyanide Group Transformations

Reaction Type Reagent(s) Product Functional Group
Oxidation HgO, O₃ Isocyanate (-NCO)
Reduction H₂, Pd/C Secondary Amine (-NHCH₃)
Hydrolysis (Acidic) H₃O⁺ Primary Amine (-NH₂)

Influence of 2,4-Dimethoxy Substitution on Aromatic Ring Reactivity and Regioselectivity

The reactivity and regioselectivity of the benzene ring in this compound during electrophilic aromatic substitution (EAS) are overwhelmingly controlled by the two methoxy (-OCH₃) substituents. masterorganicchemistry.com The methoxy group is a powerful activating group and an ortho, para-director. libretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic π-system via resonance, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. hu.edu.jo

In this specific compound, the ring is disubstituted with methoxy groups at the C2 and C4 positions. Both groups work in concert to strongly activate the ring, making it significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.orgmsu.edu

The directing effects of the two methoxy groups determine the position of substitution for an incoming electrophile (E⁺):

The C2-methoxy group directs ortho to the C1 and C3 positions and para to the C5 position.

The C4-methoxy group directs ortho to the C3 and C5 positions and para to the C1 position.

Combining these effects, the positions most activated for electrophilic attack are C3 and C5. The C1 position is already substituted.

Position C5: This position is para to the C2-methoxy group and ortho to the C4-methoxy group. Both groups strongly activate this site.

Position C3: This position is ortho to both the C2- and C4-methoxy groups. While electronically activated, this site may experience some steric hindrance from the two adjacent methoxy groups.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur preferentially at the C5 position . The isocyanomethyl group (-CH₂NC) at C1 is considered to be weakly deactivating through an inductive effect, but its influence is negligible compared to the powerful resonance-donating effects of the two methoxy groups.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Major Product
Nitration NO₂⁺ 1-(Isocyanomethyl)-2,4-dimethoxy-5-nitrobenzene
Bromination Br⁺ 5-Bromo-1-(isocyanomethyl)-2,4-dimethoxybenzene

Applications As a Versatile Building Block in Organic Synthesis

Construction of Architecturally Complex Heterocyclic Systems

The synthesis of heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, is a cornerstone of organic and medicinal chemistry due to their prevalence in biologically active molecules. jsynthchem.com 1-(Isocyanomethyl)-2,4-dimethoxybenzene serves as an exceptional precursor for the construction of a diverse array of complex heterocyclic systems, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). nih.govmdpi.comresearchgate.net

IMCRs, such as the Ugi and Passerini reactions, are one-pot processes where three or more reactants combine to form a product that incorporates structural elements from each component. nih.govwikipedia.org The isocyanide functionality of this compound is particularly well-suited for these reactions, acting as a "molecular zipper" that stitches together various inputs. nih.gov

Ugi Four-Component Reaction (U-4CR): In the Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide converge to form a dipeptide-like scaffold. wikipedia.org When this compound is employed as the isocyanide component, the resulting product is adorned with the 2,4-dimethoxyphenyl group, which can influence the product's properties and provide a handle for further synthetic modifications. The general mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylate to yield the final product. wikipedia.org The versatility of the U-4CR allows for the creation of a vast number of different molecules by simply varying the other three components. nih.gov

Passerini Three-Component Reaction (P-3CR): The Passerini reaction involves the combination of an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.org Similar to the Ugi reaction, the incorporation of this compound introduces the dimethoxy-substituted aromatic ring into the final product. This reaction is highly atom-economical and often proceeds with high yields. wikipedia.org

The products of these MCRs, often linear peptide-like structures, can undergo subsequent intramolecular reactions to yield a wide variety of heterocyclic systems, including but not limited to:

Lactams: Cyclic amides that are key structural motifs in many antibiotics.

Piperazines: Six-membered rings containing two nitrogen atoms, frequently found in pharmaceuticals.

Thiazoles: Five-membered rings containing sulfur and nitrogen, present in various bioactive compounds. nih.gov

Benzodiazepines and Quinoxalines: Fused heterocyclic systems with significant therapeutic applications.

The dimethoxy substituents on the benzene (B151609) ring of this compound can influence the reactivity of the isocyanide group and the properties of the resulting heterocyclic products, such as their solubility and biological activity.

Role in Convergent and Divergent Synthetic Pathways for Complex Molecule Assembly

The efficient assembly of complex molecules is a central goal of organic synthesis. This compound plays a significant role in both convergent and divergent synthetic strategies, offering chemists flexibility in their approach to building intricate molecular architectures.

Convergent Synthesis: In a convergent approach, complex molecules are assembled from several individually prepared fragments that are later joined together. nih.gov This strategy is generally more efficient than a linear synthesis where a molecule is built step-by-step. Isocyanide-based multicomponent reactions are inherently convergent, as they bring together multiple building blocks in a single step. organic-chemistry.org By using this compound as one of these building blocks, complex fragments can be efficiently coupled to generate advanced intermediates or the final target molecule.

Divergent Synthesis: Divergent synthesis involves the creation of a library of structurally related compounds from a common intermediate. This approach is particularly valuable in drug discovery for exploring structure-activity relationships. The products derived from MCRs using this compound are ideal starting points for divergent synthesis. The functional groups present in the MCR adducts can be selectively modified in subsequent steps to generate a wide range of analogs, each with unique properties. For example, the amide and ester functionalities in Passerini products can be subjected to various transformations to create a diverse set of derivatives. nih.gov

Enabling Access to Novel Chemical Scaffolds and Molecular Architectures

A key challenge in modern drug discovery and materials science is the exploration of new areas of chemical space. The unique reactivity of this compound in multicomponent reactions provides a powerful platform for the generation of novel chemical scaffolds and molecular architectures that would be difficult to access through traditional synthetic methods. jsynthchem.com

The ability to combine four or more diverse starting materials in a single, efficient reaction allows for the rapid construction of highly complex and three-dimensional structures. By carefully selecting the other components in an MCR, chemists can design and synthesize molecules with unprecedented topologies. The 2,4-dimethoxyphenyl group can also serve as a directing group or a point of diversification in post-MCR transformations, further expanding the range of accessible molecular architectures.

Contributions to Combinatorial and Library Synthesis Methodologies

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large collections of compounds, known as chemical libraries, which can then be screened for biological activity or other desired properties. imperial.ac.uk Isocyanide-based multicomponent reactions are exceptionally well-suited for combinatorial synthesis due to their operational simplicity, high yields, and the ability to introduce multiple points of diversity in a single step. nih.gov

This compound can be effectively utilized in both solution-phase and solid-phase combinatorial synthesis. mdpi.comcrsubscription.com

Solution-Phase Synthesis: In solution-phase combinatorial synthesis, reactions are carried out in parallel in individual reaction vessels. The use of this compound in MCRs allows for the creation of large libraries by systematically varying the other reactants (aldehydes, amines, carboxylic acids).

Solid-Phase Synthesis (SPS): In solid-phase synthesis, molecules are built on a solid support, such as a resin bead. crsubscription.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away. crsubscription.com this compound can be employed as a soluble reagent with other components attached to the solid support, or it can be immobilized on the resin itself. The use of solid-phase synthesis in conjunction with MCRs has enabled the automated synthesis of vast libraries of compounds for high-throughput screening. mdpi.com

The following table provides a conceptual example of how a combinatorial library could be generated using the Ugi reaction with this compound.

Aldehyde (R1-CHO)Amine (R2-NH2)Carboxylic Acid (R3-COOH)IsocyanideResulting Library Member
BenzaldehydeAnilineAcetic AcidThis compoundProduct A
CyclohexanecarboxaldehydeBenzylamineBenzoic AcidThis compoundProduct B
... (and so on)......This compound...

By using a variety of different aldehydes, amines, and carboxylic acids, a large and diverse library of compounds can be rapidly synthesized.

Integration into Material Science as a Monomer or Functional Precursor for Advanced Materials

The unique properties of the isocyanide group also make this compound a valuable monomer and functional precursor for the synthesis of advanced materials. Isocyanides can undergo polymerization to form helical polymers known as poly(isocyanide)s or poly(iminomethylene)s. researchgate.net

The polymerization of this compound can lead to the formation of polymers with the 2,4-dimethoxyphenyl group as a pendant side chain. These side chains can significantly influence the properties of the resulting polymer, such as its solubility, thermal stability, and optical and electronic properties. The dimethoxybenzene moiety can impart specific functionalities to the polymer, making it suitable for applications in areas such as:

Coatings and Inks: Isocyanate-based polymers are known for their exceptional chemical resistance, mechanical strength, and flexibility, making them suitable for high-performance coatings and inks. specialchem.com

Plastic Compounds: The incorporation of specific monomers like this compound can be used to tailor the properties of polyurethane foams, elastomers, and sealants. specialchem.com

Organic Electronics: The aromatic and electron-rich nature of the dimethoxybenzene unit suggests potential applications in organic electronic materials, where charge transport and photophysical properties are crucial.

Furthermore, multicomponent reactions involving this compound can be used to synthesize functional monomers that can then be polymerized. rsc.orgnih.govrsc.org This approach allows for the precise incorporation of a wide range of functional groups into the polymer structure, leading to materials with tailored properties for specific applications. For example, by using a carboxylic acid containing a polymerizable group (e.g., an acrylate) in a Passerini reaction with this compound, a monomer with a pendant α-acyloxy carboxamide group can be synthesized. rsc.org Subsequent polymerization of this monomer would result in a polymer with this complex functional group appended to each repeating unit.

Coordination Chemistry and Catalytic Applications

Principles of Isocyanide Ligand Coordination with Transition Metals

Isocyanides (R-N≡C) are intriguing ligands in organometallic chemistry, acting as neutral, two-electron donors. According to the Covalent Bond Classification method, they are categorized as L-type ligands. wikipedia.org Their coordination behavior is often compared to the isoelectronic carbon monoxide (CO) molecule. However, most isocyanides are stronger σ-donors and weaker π-acceptors than CO. wikipedia.orgwikiwand.com This electronic profile is due to the carbon atom having a formal negative charge and a lone pair of electrons, making it a potent Lewis base. researchgate.net

The coordination of an isocyanide to a transition metal center primarily occurs through a σ-bond formed by the donation of the carbon lone pair to a vacant metal orbital. researchgate.net This is supplemented by π-backbonding, where the metal donates electron density from its d-orbitals into the π* antibonding orbitals of the isocyanide C≡N bond. wikipedia.orgwikiwand.com The extent of this backbonding influences the geometry and electronic properties of the complex.

Several key characteristics are used to probe the nature of the metal-isocyanide bond:

M-C-N Bond Angle: In complexes with significant π-backbonding, such as those with electron-rich metal centers, the M-C-N angle tends to deviate from linearity (180°). wikipedia.orgwikiwand.com

C≡N Stretching Frequency: Infrared (IR) spectroscopy is a powerful tool for characterizing isocyanide complexes. The ν(C≡N) stretching frequency is sensitive to the electronic environment. When the isocyanide acts primarily as a σ-donor, the ν(C≡N) frequency shifts to higher wavenumbers compared to the free ligand. Conversely, in systems with strong π-backbonding, the frequency shifts to lower wavenumbers due to the population of the C≡N antibonding orbitals. wikipedia.org

Isocyanides can adopt different coordination modes, most commonly as terminal ligands, but bridging modes are also known. wikipedia.orgwikiwand.com Their relatively small cone angle allows for the formation of polyisocyanide complexes with high coordination numbers. wikiwand.com

Design and Synthesis of Organometallic Complexes Featuring 1-(Isocyanomethyl)-2,4-dimethoxybenzene as a Ligand

While this compound is extensively used in situ in catalytic reactions, detailed reports on the design, synthesis, and isolation of its discrete organometallic complexes are not widespread in the reviewed literature. The synthesis of the ligand itself typically involves a two-step procedure starting from the corresponding amine (2,4-dimethoxybenzylamine), which is first converted to the formamide (B127407), followed by dehydration using agents like phosphorus oxychloride (POCl₃) and a base.

General strategies for synthesizing transition metal isocyanide complexes can be applied. A common method is the substitution of other ligands, such as carbon monoxide or halides, from a metal precursor. For example, piano-stool iron(II) isocyanide complexes can be prepared through the substitution of CO ligands from an iron carbonyl precursor upon heating. unibo.it Another route involves the reaction of metal carbonyl compounds with lithium trimethylsilylamides, which provides a pathway to isocyanide derivatives without using the free ligand directly. researchgate.net Although these represent general methodologies, specific examples detailing the characterization of complexes like [Pd(this compound)₄]²⁺ or [Fe(CO)₄(this compound)] are not prominently featured in the surveyed scientific literature.

Role in Homogeneous Catalysis

The primary catalytic role of this compound is as a versatile C1 building block in multicomponent reactions (MCRs). These reactions, which form multiple bonds in a single operation, benefit from the isocyanide's ability to react with both electrophiles and nucleophiles. researchgate.net

Palladium-catalyzed cross-coupling reactions that involve isocyanide insertion represent a powerful method for constructing carbon-carbon bonds. mdpi.comnobelprize.org The general catalytic cycle for these imidoylative couplings typically involves:

Oxidative Addition: An organic halide (Ar-X) adds to a low-valent palladium(0) complex.

Isocyanide Insertion: The isocyanide ligand undergoes a 1,1-migratory insertion into the newly formed palladium-carbon bond, creating an imidoyl-palladium(II) intermediate. mdpi.com

Transmetalation: A second coupling partner, often an organometallic reagent (R'-M), transfers its organic group to the palladium center.

Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the palladium(0) catalyst. mdpi.com

While this is a general paradigm, specific applications of this compound in classic cross-coupling reactions like Suzuki-Miyaura or Stille couplings are not extensively documented. Its major contribution to C-C bond formation is observed within the framework of multicomponent reactions. In the Ugi and Passerini reactions, the isocyanide carbon atom forms a new C-C bond by attacking an electrophilic carbon center (of an iminium ion or a carbonyl group, respectively). wikipedia.orgwikipedia.org

The most significant application of this compound is in the synthesis of nitrogen-containing compounds, specifically via the formation of amide bonds (C-N) in Ugi and Passerini reactions. organic-chemistry.orgnih.govresearchgate.netnih.gov

The Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction constitutes the formation of both a C-C bond and a C-O ester linkage in a single step.

The Ugi four-component reaction (U-4CR) is even more powerful, combining an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to yield a bis-amide derivative. wikipedia.orgorganic-chemistry.org The generally accepted mechanism involves the initial formation of an imine from the amine and carbonyl, which is then protonated by the carboxylic acid. The nucleophilic isocyanide attacks the iminium carbon, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final stable bis-amide product. wikipedia.org This sequence efficiently creates two new amide bonds.

The 2,4-dimethoxybenzyl group on the isocyanide is often employed because it can be cleaved under specific conditions, revealing a primary amide and making this reagent a valuable tool in diversity-oriented synthesis.

Examples of this compound in Multicomponent Reactions
Reaction TypeComponentsKey Bonds FormedProduct ClassReference
Ugi 4-Component ReactionAldehyde, Amine, Carboxylic Acid, this compoundC-C, C-N (Amide)α-Aminoacyl Amides wikipedia.orgorganic-chemistry.orgnih.gov
Passerini 3-Component ReactionAldehyde/Ketone, Carboxylic Acid, this compoundC-C, C-O (Ester), C-N (Amide)α-Acyloxy Amides wikipedia.orgnih.govorganic-chemistry.org

The development of asymmetric catalytic reactions to produce enantiomerically pure compounds is a cornerstone of modern synthesis. nih.govrsc.org While asymmetric versions of the Passerini and Ugi reactions exist, this compound, being an achiral ligand, does not itself induce enantioselectivity.

Asymmetric induction in these reactions is typically achieved by other means:

Chiral Catalysts: The use of a chiral Lewis acid (e.g., a copper-pybox complex) can create a chiral environment around the reactants, influencing the stereochemical outcome of the nucleophilic attack. nih.govresearchgate.net

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the other components (the amine or carboxylic acid) can direct the formation of one diastereomer over the other.

Chiral Brønsted Acids: Chiral phosphoric acids have been used to catalyze asymmetric versions of these reactions.

There is no evidence in the surveyed literature to suggest that complexes derived from this compound are employed to create a chiral environment for enantioselective transformations. Its role remains that of a versatile, but achiral, building block. nih.govbeilstein-journals.orgyale.edu

Emerging Concepts in Heterogeneous Catalysis Employing Derived Species

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst and liquid/gas reactants), offers significant advantages in terms of catalyst separation, recovery, and recycling. researchgate.netrsc.orgresearchgate.net A common strategy for developing heterogeneous catalysts is the immobilization of a known homogeneous catalyst onto a solid support, such as silica (B1680970), alumina, or a polymer. mdpi.comjmaterenvironsci.com

While this is an active area of research, there are no specific reports detailing the immobilization of this compound or its metal complexes to create a heterogeneous catalyst for the reactions described above. However, a related application involves the use of isocyanide-functionalized silica gel as a scavenger to remove residual palladium from the products of cross-coupling reactions. researchgate.net In this approach, the isocyanide group is covalently tethered to a solid support and effectively binds to and removes the metal from the solution phase. This demonstrates the principle of immobilizing the isocyanide functionality, a concept that could potentially be extended to create recyclable catalytic systems. The development of such a catalyst derived from this compound remains a prospective, rather than an established, concept.

Computational Chemistry and Theoretical Insights

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 1-(isocyanomethyl)-2,4-dimethoxybenzene. These studies typically involve geometry optimization to find the most stable molecular conformation, followed by analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energies of these orbitals are key determinants of the molecule's reactivity. For isocyanides, the HOMO is often localized on the isocyanide carbon, reflecting its nucleophilic character, while the LUMO can be associated with the π* orbitals of the aromatic ring and the isocyanide group, indicating sites susceptible to nucleophilic attack. nih.gov In this compound, the electron-donating methoxy (B1213986) groups at the 2- and 4-positions of the benzene (B151609) ring increase the electron density of the aromatic system. This electronic enrichment influences the energy of the frontier orbitals. DFT studies on related dimethoxybenzene derivatives have shown that such substitutions lead to a higher HOMO energy, making the compound more susceptible to electrophilic attack. researchgate.net

The isocyanide functional group is known for its unique electronic nature, capable of acting as both a nucleophile and an electrophile at the same carbon atom. acs.org Quantum chemical calculations help to quantify this dual reactivity. The molecular electrostatic potential (MEP) map, for instance, visually represents the charge distribution and can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show a region of negative potential around the isocyanide carbon, confirming its nucleophilic character, and positive potential on the hydrogens of the methyl groups and the aromatic ring.

Furthermore, quantum chemical methods can calculate various reactivity descriptors. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally implies higher reactivity. sigmaaldrich.com By comparing the calculated properties of this compound with other isocyanides, a qualitative and quantitative understanding of its reactivity in various chemical transformations can be established.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

DFT is a cornerstone of modern computational chemistry for investigating the mechanisms of complex organic reactions, such as the multicomponent reactions in which this compound is often a key reactant. nih.gov These reactions, including the Ugi and Passerini reactions, involve multiple steps and intermediates. acs.orgorganic-chemistry.org

A key strength of DFT is its ability to locate and characterize transition state (TS) structures, which are the energy maxima along a reaction coordinate. Identifying the TS is crucial for understanding the kinetics of a reaction, as the energy barrier (activation energy) determines the reaction rate. For multicomponent reactions involving this compound, DFT calculations can map out the entire potential energy surface, connecting reactants, intermediates, transition states, and products. rsc.org

For example, in the Ugi four-component reaction, the initial step is the formation of an iminium ion from an aldehyde and an amine. The isocyanide then attacks the iminium ion. DFT calculations can model the geometry of this attack and the subsequent formation of a nitrilium ion intermediate. nih.gov Each step of the reaction, including the final Mumm rearrangement, can be scrutinized to determine the rate-determining step. beilstein-journals.org While specific DFT studies on this compound are not extensively documented in the literature, analogies can be drawn from studies on similar aromatic isocyanides. These studies suggest that the electronic nature of the substituents on the phenyl ring can significantly influence the stability of intermediates and the height of activation barriers. acs.org The electron-donating dimethoxy groups in the target molecule would be expected to stabilize any cationic intermediates formed during the reaction.

By comparing the energy barriers for different possible reaction pathways, DFT can be used to predict the major product of a reaction and explain observed chemo-, regio-, and stereoselectivity. acs.org In many isocyanide-based multicomponent reactions, several outcomes are possible. For instance, the Passerini reaction can sometimes compete with the Ugi reaction. beilstein-journals.org DFT calculations can help to understand the conditions that favor one pathway over the other by comparing the activation energies of the key steps in each mechanism. rsc.orgwikipedia.org

The stereoselectivity of these reactions, particularly when chiral reactants are used, is another area where DFT provides critical insights. By modeling the transition states leading to different stereoisomers, the origins of diastereoselectivity or enantioselectivity can be understood. acs.org Although detailed stereoselective studies involving this compound are sparse, computational models for related systems highlight the importance of non-covalent interactions in the transition state for determining the stereochemical outcome. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for studying the electronic properties and reactivity of a single molecule, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions in a condensed phase (e.g., in solution). MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of empirical energy functions.

MD simulations are also invaluable for studying the initial stages of association between reactants in solution, which is the precursor to a chemical reaction. mdpi.com For multicomponent reactions, understanding how the different reactants come together and arrange themselves in the solvent is crucial. MD can provide insights into the formation of pre-reaction complexes and the role of the solvent in mediating these interactions.

Chemoinformatics and Machine Learning Approaches for Reaction Design and Optimization

The fields of chemoinformatics and machine learning (ML) are increasingly being applied to accelerate the discovery and optimization of chemical reactions. beilstein-journals.orgnih.gov These data-driven approaches can identify patterns and relationships in large datasets of chemical information that may not be apparent from first-principles calculations alone.

For the design of new reactions involving this compound, chemoinformatic tools can be used to search virtual libraries of reactants to identify promising combinations for achieving a desired product. epstem.net By representing molecules as numerical descriptors, ML models can be trained to predict the outcome of a reaction, including the yield and selectivity, without the need for expensive and time-consuming experiments. beilstein-journals.orgresearchgate.net

In the context of optimizing isocyanide-based multicomponent reactions, ML algorithms can be used to explore the vast parameter space of reactants, catalysts, solvents, and temperatures. researchgate.net An ML model can be trained on a set of initial experimental results and then suggest new experimental conditions that are most likely to improve the reaction outcome. This "closed-loop" or "self-optimizing" approach can significantly reduce the number of experiments required to find the optimal conditions for a given transformation. beilstein-journals.org While the direct application of these techniques to reactions specifically with this compound is an area of future research, the general success of chemoinformatics and ML in optimizing other complex organic reactions suggests their great potential in this area. beilstein-journals.org

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Analysis and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "1-(isocyanomethyl)-2,4-dimethoxybenzene" and its derivatives. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of the parent compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the isocyanomethyl group, and the methoxy (B1213986) groups are observed. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative, revealing their substitution pattern on the benzene (B151609) ring. For instance, the presence of two methoxy groups at positions 2 and 4 influences the electron density distribution around the ring, leading to characteristic shifts for the remaining aromatic protons. The methylene protons adjacent to the isocyanide group typically appear as a singlet, and its chemical shift provides information about the electronic nature of the isocyanide functionality. The two methoxy groups will also present as distinct singlets in the spectrum.

When "this compound" participates in reactions, such as multicomponent reactions to form complex heterocyclic structures, NMR spectroscopy is crucial for tracking the progress of the reaction and for characterizing the final products. researchgate.net For example, the disappearance of the isocyanide signal in the ¹³C NMR spectrum and the emergence of new signals corresponding to the newly formed ring system would indicate a successful reaction. Furthermore, detailed analysis of 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, which is vital for unambiguously assigning the structure of complex products.

A comparative analysis of the NMR data for "this compound" with its precursor, 1,4-dimethoxybenzene, highlights the influence of the isocyanomethyl group. In 1,4-dimethoxybenzene, the aromatic protons are chemically equivalent and thus show a single signal. rsc.orgchemicalbook.com The introduction of the isocyanomethyl group breaks this symmetry, leading to a more complex splitting pattern for the aromatic protons in "this compound".

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.8 - 7.5Multiplet
-CH₂-NC4.5 - 4.8Singlet
-OCH₃3.8 - 3.9Singlet (x2)

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Aromatic C-O150 - 160
Aromatic C-H/C-C110 - 130
-CH₂-NC50 - 60
-OCH₃55 - 56
-NC (Isocyanide)160 - 170

Note: Predicted values are based on typical chemical shift ranges for similar functional groups.

Mass Spectrometry (HRMS, ESI) for Reaction Intermediate Detection and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for determining the precise molecular weight and elemental formula of "this compound" and its reaction products. sigmaaldrich.com ESI-MS is particularly useful for detecting and characterizing transient reaction intermediates, providing valuable mechanistic insights. beilstein-journals.org

When analyzing a reaction mixture containing "this compound," ESI-MS can identify the protonated molecule [M+H]⁺ or other adducts, allowing for the confirmation of its presence and the tracking of its consumption over time. In multicomponent reactions, intermediates formed by the reaction of the isocyanide with other reactants can often be observed, helping to piece together the reaction mechanism.

HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition of a molecule. For "this compound" (C₁₀H₁₁NO₂), the theoretical monoisotopic mass can be calculated and compared to the experimentally measured value to confirm its identity. sigmaaldrich.com This is especially critical when characterizing novel compounds derived from this starting material.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₀H₁₁NO₂
Theoretical Monoisotopic Mass177.07898 u
Ionization ModeESI+
Expected Ion[M+H]⁺
Expected m/z178.08627

Infrared (IR) and Raman Spectroscopy for Probing Functional Group Transformations and Reaction Progress

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying functional groups and monitoring their transformations during chemical reactions involving "this compound".

The most characteristic feature in the IR spectrum of "this compound" is the strong, sharp absorption band corresponding to the isocyanide (N≡C) stretching vibration, which typically appears in the range of 2150-2110 cm⁻¹. sigmaaldrich.com This band is an excellent diagnostic tool for the presence of the isocyanide functional group. The progress of a reaction involving the isocyanide can be conveniently monitored by observing the disappearance of this peak.

Other important bands in the IR spectrum include the C-H stretching vibrations of the aromatic ring and the methyl and methylene groups, the C=C stretching vibrations of the aromatic ring, and the C-O stretching vibrations of the methoxy groups. chegg.comchegg.com The positions of these bands can provide additional structural information. For instance, the pattern of out-of-plane C-H bending vibrations in the fingerprint region can help to confirm the substitution pattern of the benzene ring.

Raman spectroscopy, while providing similar information to IR spectroscopy, can be particularly advantageous for certain applications. For example, the symmetric stretching vibrations of the benzene ring often give rise to strong Raman signals. In reaction monitoring, Raman spectroscopy can sometimes be performed directly in the reaction vessel, offering a non-invasive way to follow the transformation of functional groups.

Table 4: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Isocyanide (-N≡C)Stretching2150 - 2110
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
Aromatic C=CStretching1600 - 1450
C-O (Aryl ether)Stretching1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)

X-ray Crystallography for Solid-State Structure and Absolute Stereochemical Assignments of Derived Compounds

While "this compound" itself is often a liquid or low-melting solid at room temperature, its derivatives, particularly those resulting from multicomponent reactions, frequently form crystalline solids suitable for X-ray crystallographic analysis. X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

For complex molecules with multiple stereocenters, X-ray crystallography is the gold standard for determining the relative and absolute stereochemistry. This is of paramount importance in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. By crystallizing a derivative of the reaction product, it is possible to unambiguously establish its stereochemical configuration.

The crystal packing of these derived compounds, also revealed by X-ray diffraction, can provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which can influence the physical properties of the material. researchgate.net

Future Research Directions and Interdisciplinary Opportunities

Development of Sustainable and Green Synthetic Routes

The development of sustainable and green synthetic routes for 1-(isocyanomethyl)-2,4-dimethoxybenzene and its derivatives is a key area of future research. Traditional synthetic methods often involve hazardous reagents and generate significant waste. Green chemistry principles are now being applied to create more environmentally friendly and efficient processes. nih.gov

One promising approach is the use of continuous-flow reactors. These systems offer better control over reaction conditions, leading to higher yields and purity while minimizing solvent usage and byproducts. beilstein-journals.org For instance, the synthesis of related compounds has been successfully demonstrated in flow, showcasing the potential for safer and more scalable production. beilstein-journals.org

Researchers are also investigating alternative, less toxic reagents and catalysts. Metal-free catalysis, for example, offers an advantage by avoiding the costs and potential toxicity associated with traditional heavy metal catalysts. orgsyn.org The exploration of solvent-free or solvent-minimized reaction conditions, such as those achieved through mechanochemistry (grinding and milling), is another avenue being pursued to reduce the environmental impact of synthesis. nih.gov

The following table summarizes potential green chemistry approaches for the synthesis of this compound and its derivatives:

Green Chemistry ApproachDescriptionPotential Benefits
Continuous-Flow Synthesis Reactions are performed in a continuously flowing stream rather than in a batch.Enhanced control, higher yields, reduced solvent use, improved safety. beilstein-journals.org
Metal-Free Catalysis Utilizes organic molecules or non-toxic main group elements as catalysts.Lower cost, reduced toxicity, and greater sustainability compared to heavy metal catalysts. orgsyn.org
Mechanochemistry Chemical reactions are induced by mechanical energy (e.g., grinding).Solvent-free conditions, reduced waste, and potentially faster reaction times. nih.gov
Microwave-Assisted Synthesis Uses microwave radiation to heat reactions.Rapid heating, shorter reaction times, and often higher yields. nih.gov

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The isocyanide functional group in this compound is known for its rich and diverse reactivity. However, there is still significant potential to uncover novel reactivity patterns and unprecedented transformations. Future research will likely focus on exploring the limits of its chemical behavior, leading to the discovery of new reactions and the synthesis of novel molecular architectures.

One area of interest is the development of new multicomponent reactions (MCRs) involving this compound. MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and purification steps. The unique electronic and steric properties of the 2,4-dimethoxybenzyl group could lead to unique stereochemical outcomes in these reactions.

Furthermore, the application of modern synthetic tools like photoredox catalysis and electrochemistry to this compound could unlock previously inaccessible reaction pathways. These techniques can generate highly reactive intermediates under mild conditions, enabling transformations that are not possible with traditional thermal methods.

Expansion of Applications in Specialized Materials Chemistry, Beyond Basic Polymerization

While the polymerization of isocyanides is a well-established field, the unique properties of this compound make it a promising candidate for the development of specialized materials with advanced functions. Its aromatic core and the reactive isocyanide group offer handles for creating materials with tailored optical, electronic, and self-assembly properties.

Future research in this area will likely focus on:

Conductive Polymers: Incorporating this compound into polymer backbones could lead to new conductive or semi-conductive materials for applications in organic electronics.

Smart Materials: The isocyanide group can be used to anchor the molecule to surfaces or to other molecules, creating responsive materials that change their properties in response to external stimuli like light, pH, or temperature.

Biomaterials: The biocompatibility of materials derived from this compound could be explored for applications in drug delivery, tissue engineering, and biosensing. The dimethoxybenzene moiety is found in some natural products, which may impart favorable biological properties. wikipedia.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms represents a significant leap forward in accelerating the discovery of new reactions and materials. beilstein-journals.org Automated systems can perform a large number of experiments in parallel, rapidly screening different reaction conditions, catalysts, and substrates. beilstein-journals.orgsynplechem.com

These platforms can be used to:

Optimize Reaction Conditions: Quickly identify the optimal temperature, pressure, solvent, and catalyst for reactions involving this compound.

Discover New Catalysts: Screen libraries of potential catalysts to find new and more efficient systems for isocyanide transformations.

Generate Compound Libraries: Synthesize large libraries of derivatives of this compound for biological or materials screening. researchgate.net

The use of automated liquid handling robots and microfluidic devices can significantly reduce the amount of reagents and solvents required, making the research process more sustainable and cost-effective. beilstein-journals.org Data generated from HTE can be analyzed using machine learning algorithms to identify trends and predict the outcomes of future experiments, further accelerating the pace of discovery. beilstein-journals.org

The following table outlines the key components and benefits of integrating this compound into automated platforms:

ComponentDescriptionBenefits
Automated Liquid Handlers Robots that accurately dispense and mix small volumes of liquids.Increased precision, reduced manual labor, and higher throughput.
Flow Reactors Small-scale continuous reactors for rapid reaction optimization.Precise control over reaction parameters and efficient screening of conditions. beilstein-journals.orgnih.gov
High-Throughput Screening (HTS) Miniaturized assays to rapidly test the properties of many compounds.Accelerated discovery of new materials and biologically active molecules.
Machine Learning Algorithms that analyze large datasets to identify patterns and make predictions.Faster optimization of reactions and prediction of new chemical transformations. beilstein-journals.org

By embracing these future research directions, the scientific community can unlock the full potential of this compound, leading to innovations in sustainable chemistry, materials science, and automated synthesis.

Q & A

Q. Methodological Insight :

  • Catalyst/Reagent Ratios : Use equimolar ratios of aldehydes, amines, and isocyanides in methanol under reflux.
  • Scale-Up Considerations : Minimal yield loss (<1%) occurs at larger scales, indicating robustness for bulk synthesis.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Table 1. Synthesis Optimization

Scale (mmol)Yield (%)Purity (%)Key Reagents
0.28696MeOH, RT, 24h
1.08595MeOH, RT, 24h

How is this compound structurally characterized, and what analytical techniques resolve spectral ambiguities?

Basic Research Question
1H/13C NMR and HRMS are critical for unambiguous characterization:

  • 1H NMR (CDCl₃): δ 7.28 (d, J = 8.4 Hz, 1H), 4.54 (s, 2H, CH₂), 3.83/3.82 (s, 6H, OCH₃) .
  • 13C NMR : δ 161.1 (C=O), 55.3 (OCH₃), 40.7 (CH₂) .
  • HRMS : [M+H-HCN]+ observed at m/z 151.0755 (calc. 151.0754) .

Q. Methodological Insight :

  • Isomer Discrimination : Compare coupling constants (e.g., J = 8.4 Hz for aromatic protons) with DFT-calculated spectra.
  • Contradiction Resolution : Overlapping signals (e.g., OCH₃) are resolved via 2D NMR (COSY, HSQC).

How does this compound enable access to bioactive heterocycles in multicomponent reactions?

Advanced Research Question
The isocyanide group participates in Ugi reactions to form pharmacologically relevant scaffolds:

  • Thiazole Synthesis : React with Lawesson’s reagent to yield 5-aminothiazoles (e.g., compound 27 ), which hydrolyze to free amines (28 ) under acidic conditions .
  • Medicinal Chemistry : Used in dopamine receptor ligands via split-Ugi reactions with piperazine derivatives .

Q. Table 2. Reaction Applications

ProductBiological TargetYield (%)Key Conditions
5-Aminothiazole (28 )Anticancer screening82HCl/MeOH, 60°C
Piperazine-amide (30 )Dopamine receptors78DCM, RT, 12h

What mechanistic insights explain the hydrolysis of Ugi adducts derived from this compound?

Advanced Research Question
The hydrolysis of α-acylaminoketones (24 ) to 5-aminothiazoles involves:

  • Acid-Catalyzed Cleavage : Protonation of the carbonyl oxygen facilitates C–N bond rupture.
  • Thiophile Intermediates : Lawesson’s reagent generates reactive thioketenimine species, enabling cyclization .

Q. Methodological Insight :

  • Kinetic Studies : Monitor reaction progress via LC-MS to optimize pH (2–4) and temperature (50–70°C).
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap excess water .

How can researchers address contradictions in spectral data for isomers of this compound?

Advanced Research Question

  • Case Study : Differentiation from 1-(isocyanomethyl)-3,5-dimethoxybenzene requires:
    • NOESY NMR : Spatial proximity of methoxy groups to CH₂ in 2,4-isomer .
    • IR Spectroscopy : C≡N stretching at 2120 cm⁻¹ vs. 2105 cm⁻¹ in meta-substituted analogs .

Q. Methodological Insight :

  • Computational Validation : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-31G*).
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration ambiguities .

What strategies are used to evaluate the biological activity of derivatives from this compound?

Advanced Research Question

  • In Vitro Assays :
    • Dopamine Receptor Binding : Radioligand displacement assays (³H-SCH23390 for D1 receptors) .
    • Cytotoxicity : MTT assays against HeLa cells (IC₅₀ values correlated with thiazole substituents) .
  • SAR Studies : Vary methoxy positions and isocyanide substituents to map pharmacophore regions .

Q. Table 3. Biological Activity Data

DerivativeTargetIC₅₀ (µM)Key Modification
Thiazole 28 HeLa cells12.3–NH₂ at C5
Piperazine 30 Dopamine D1 receptor0.454-Bromo substitution

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